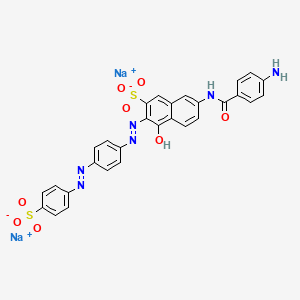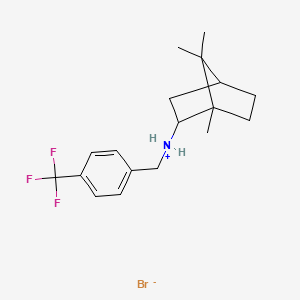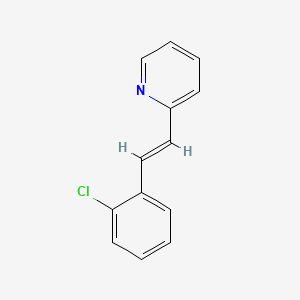![molecular formula C20H16N6O5S2 B13759702 4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid CAS No. 5433-79-4](/img/structure/B13759702.png)
4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid: is a complex organic compound with the molecular formula C20H16N6O5S2 . It is known for its vibrant color and is often used in dye and pigment industries. The compound is characterized by its azo group (-N=N-) which links two aromatic structures, making it a part of the azo dye family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid typically involves a multi-step process:
Diazotization: The starting material, 4-aminonaphthalene-1-sulfonic acid, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(pyrimidin-2-ylsulfamoyl)aniline under alkaline conditions to form the azo compound.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) are employed under controlled conditions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives
Applications De Recherche Scientifique
Chemistry: : The compound is used as a precursor in the synthesis of more complex organic molecules. Its azo linkage makes it a valuable intermediate in the production of various dyes and pigments .
Biology: : In biological research, it is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope .
Medicine: : While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: : Widely used in the textile industry for dyeing fabrics. Its stability and colorfastness make it a preferred choice for industrial applications .
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo linkage (-N=N-) is responsible for its vibrant color, and its ability to form stable complexes with metals enhances its application in dyeing processes. In biological systems, the compound can interact with cellular components, aiding in staining and visualization .
Comparaison Avec Des Composés Similaires
4-Aminoazobenzene: Similar in structure but lacks the sulfonic acid group.
4-Amino-3-nitroazobenzene: Contains a nitro group instead of the sulfonic acid group.
4-Amino-3-sulfoazobenzene: Similar but with different substituents on the aromatic rings
Uniqueness: 4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid is unique due to the presence of both sulfonic acid and pyrimidinylsulfamoyl groups, which enhance its solubility and reactivity. These functional groups make it more versatile in various applications compared to its analogs .
Propriétés
Numéro CAS |
5433-79-4 |
|---|---|
Formule moléculaire |
C20H16N6O5S2 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
4-amino-3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N6O5S2/c21-19-16-5-2-1-4-15(16)18(33(29,30)31)12-17(19)25-24-13-6-8-14(9-7-13)32(27,28)26-20-22-10-3-11-23-20/h1-12H,21H2,(H,22,23,26)(H,29,30,31) |
Clé InChI |
RDOCWOMJXOTCCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
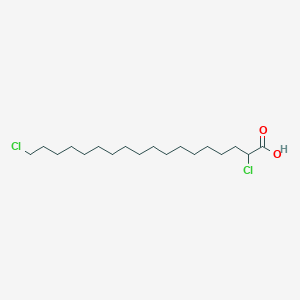
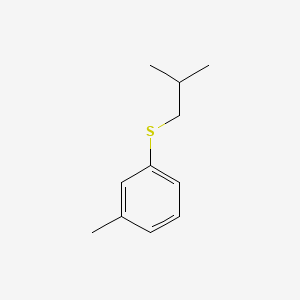
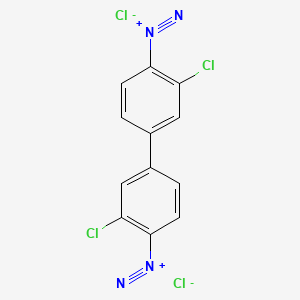


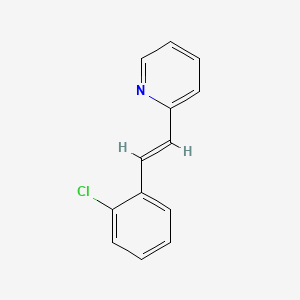
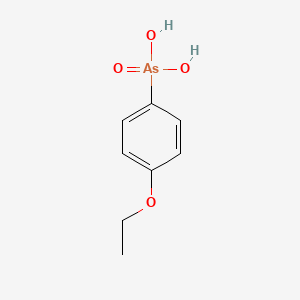
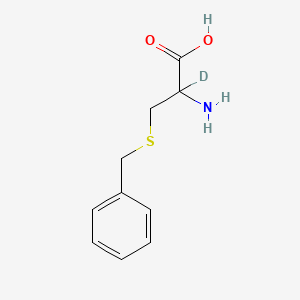
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)
